![molecular formula C7H9ClO B14670081 1-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-65-3](/img/structure/B14670081.png)
1-Chlorobicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound with a unique structure that includes a chlorine atom and a ketone functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the chlorine atom and the ketone group makes this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom into the bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the bicyclic structure.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-chlorobicyclo[2.2.1]heptan-2-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chlorobicyclo[2.2.1]heptan-2-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and the types of products formed. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Contains additional methyl groups, leading to different physical and chemical properties.
Bicyclo[2.2.1]heptan-2-ol: The ketone group is reduced to an alcohol, altering its reactivity and applications.
Uniqueness: 1-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a chlorine atom and a ketone group within a strained bicyclic structure. This combination of features makes it highly reactive and versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
51417-65-3 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
1-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4H2 |
InChI-Schlüssel |
NKJJAPIGFNBSKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


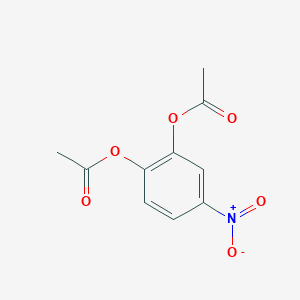
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
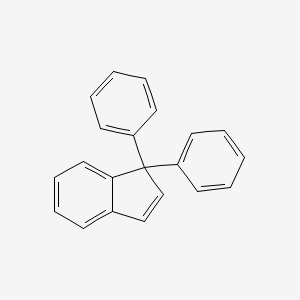

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
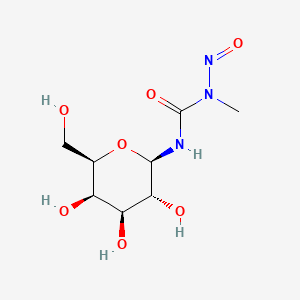
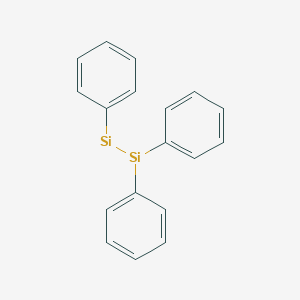
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
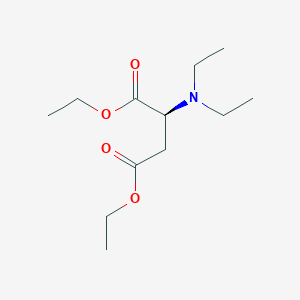
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
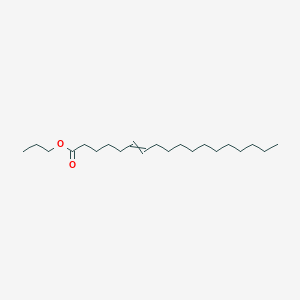
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)

